2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole
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Overview
Description
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole typically involves the reaction of 2-ethyl-5-methyl-1H-indole-3-carbaldehyde with 3,3-dimethylindole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the double bond in the ethenyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: A neuroprotective antioxidant produced by gut bacteria.
Uniqueness
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C23H24N2/c1-5-19-16(17-14-15(2)10-12-20(17)24-19)11-13-22-23(3,4)18-8-6-7-9-21(18)25-22/h6-14,24H,5H2,1-4H3/b13-11+ |
InChI Key |
IEZOECUSLFVOHB-ACCUITESSA-N |
Isomeric SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)C)/C=C/C3=NC4=CC=CC=C4C3(C)C |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)C)C=CC3=NC4=CC=CC=C4C3(C)C |
Origin of Product |
United States |
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